1,1'-(1,3-Dimethyl-2-oxoimidazolidine-4,5-diyl)bis(3-methylurea)
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Overview
Description
1-{1,3-DIMETHYL-5-[(METHYLCARBAMOYL)AMINO]-2-OXOIMIDAZOLIDIN-4-YL}-3-METHYLUREA is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an imidazolidinone ring substituted with methyl and carbamoyl groups.
Preparation Methods
The synthesis of 1-{1,3-DIMETHYL-5-[(METHYLCARBAMOYL)AMINO]-2-OXOIMIDAZOLIDIN-4-YL}-3-METHYLUREA involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 1,3-dimethylurea with an appropriate carbamoyl chloride under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction parameters to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolidinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbamoyl and methyl groups, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-{1,3-DIMETHYL-5-[(METHYLCARBAMOYL)AMINO]-2-OXOIMIDAZOLIDIN-4-YL}-3-METHYLUREA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{1,3-DIMETHYL-5-[(METHYLCARBAMOYL)AMINO]-2-OXOIMIDAZOLIDIN-4-YL}-3-METHYLUREA involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include enzyme inhibition and disruption of metabolic processes.
Comparison with Similar Compounds
Similar compounds to 1-{1,3-DIMETHYL-5-[(METHYLCARBAMOYL)AMINO]-2-OXOIMIDAZOLIDIN-4-YL}-3-METHYLUREA include other imidazolidinone derivatives and carbamoyl-substituted ureas. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The uniqueness of 1-{1,3-DIMETHYL-5-[(METHYLCARBAMOYL)AMINO]-2-OXOIMIDAZOLIDIN-4-YL}-3-METHYLUREA lies in its specific substitution pattern, which imparts distinct properties and applications.
Properties
Molecular Formula |
C9H18N6O3 |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
1-[1,3-dimethyl-5-(methylcarbamoylamino)-2-oxoimidazolidin-4-yl]-3-methylurea |
InChI |
InChI=1S/C9H18N6O3/c1-10-7(16)12-5-6(13-8(17)11-2)15(4)9(18)14(5)3/h5-6H,1-4H3,(H2,10,12,16)(H2,11,13,17) |
InChI Key |
HLKYJMOSTKRMEO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1C(N(C(=O)N1C)C)NC(=O)NC |
Origin of Product |
United States |
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